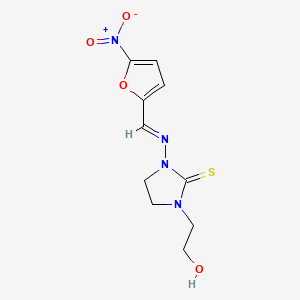![molecular formula C21H27NO B14509550 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine CAS No. 62663-45-0](/img/structure/B14509550.png)
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a phenylpropyl group, which is further substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine typically involves the reaction of 4-methylphenol with 3-bromopropylbenzene to form 3-(4-methylphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine
- 4-(3-Methylphenoxy)piperidine
- 3-(4-methylphenoxy)piperidine
Uniqueness
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is unique due to the presence of both a phenylpropyl group and a 4-methylphenoxy group, which can confer distinct chemical and biological properties. This combination of functional groups may result in enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
62663-45-0 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[3-(4-methylphenoxy)-3-phenylpropyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18-10-12-20(13-11-18)23-21(19-8-4-2-5-9-19)14-17-22-15-6-3-7-16-22/h2,4-5,8-13,21H,3,6-7,14-17H2,1H3 |
InChI-Schlüssel |
MOKWYVPERAVPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(CCN2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
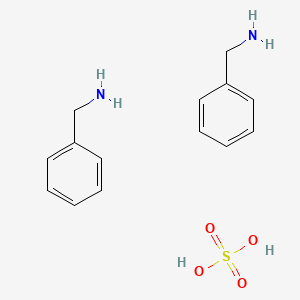
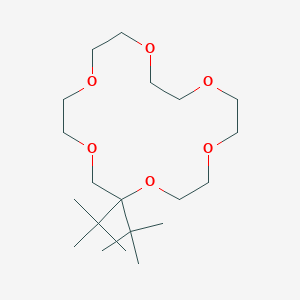
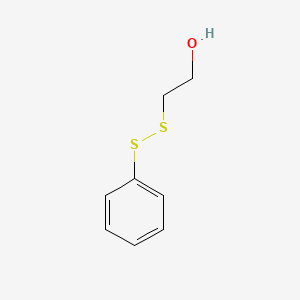
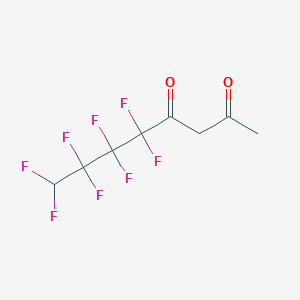

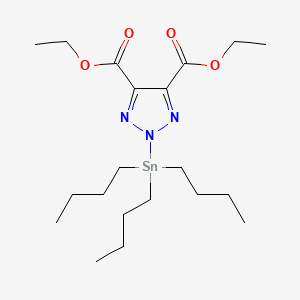
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
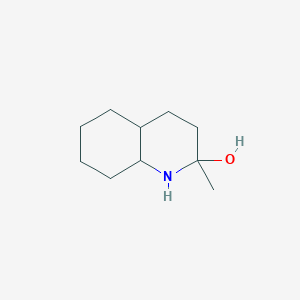

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
